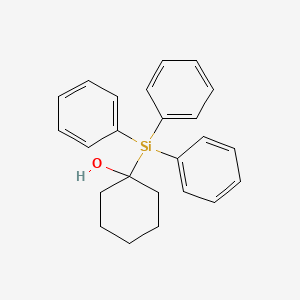

1-(Triphenylsilyl)cyclohexanol

Description

1-(Triphenylsilyl)cyclohexanol is a silane-substituted cyclohexanol derivative characterized by a bulky triphenylsilyl group (-SiPh₃) attached to the cyclohexanol ring. This structural modification significantly alters its physical, chemical, and biological properties compared to unsubstituted cyclohexanol. The triphenylsilyl group enhances steric hindrance, influencing conformational stability and reactivity, making it valuable in synthetic chemistry and materials science.

Properties

Molecular Formula |

C24H26OSi |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1-triphenylsilylcyclohexan-1-ol |

InChI |

InChI=1S/C24H26OSi/c25-24(19-11-4-12-20-24)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2 |

InChI Key |

GJSSIICRXIGGBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Triphenylsilyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to yield cyclohexane derivatives.

Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions include cyclohexanone, cyclohexane derivatives, and various substituted cyclohexanol compounds .

Scientific Research Applications

1-(Triphenylsilyl)cyclohexanol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing into its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Triphenylsilyl)cyclohexanol exerts its effects involves interactions with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

1-Phenylcyclohexanol

- Structure : A phenyl group replaces the hydroxyl’s adjacent hydrogen.

- Conformational Stability: The phenyl group introduces axial-equatorial equilibrium bias due to steric and electronic effects. Studies on 1-methylcyclohexanol analogs suggest bulky substituents favor equatorial positions to minimize 1,3-diaxial interactions .

- Molecular Weight: 176.25 g/mol (vs. ~330 g/mol for 1-(triphenylsilyl)cyclohexanol) .

1-(Trimethylsilylethynyl)cyclohexanol

- Structure : A trimethylsilyl-ethynyl group (-C≡C-SiMe₃) is attached.

- Applications : Used in click chemistry and polymer synthesis. The ethynyl group enables crosslinking, while the silyl moiety enhances thermal stability .

- Molecular Weight : 196.36 g/mol, significantly lighter than the triphenylsilyl analog due to smaller substituents .

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

- Structure: A cyano-methoxyphenyl group is appended.

- Role in Synthesis: Intermediate in venlafaxine (antidepressant) production. The electron-withdrawing cyano group facilitates reductive amination .

- Key Data: Molecular formula C₁₅H₁₉NO₂; molecular weight 245.32 g/mol .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound* | ~330 | N/A | -SiPh₃, -OH | Polymer stabilizers, catalysts |

| 1-Phenylcyclohexanol | 176.25 | 463.2 K (190°C) | -Ph, -OH | Solvent, organic synthesis |

| 1-(Trimethylsilylethynyl)cyclohexanol | 196.36 | N/A | -C≡C-SiMe₃, -OH | Click chemistry, materials |

| 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 245.32 | N/A | -CN, -OCH₃, -OH | Pharmaceutical intermediates |

*Estimated based on analogous compounds.

Analytical Challenges

- Mass Spectrometry: Cyclohexanol derivatives often exhibit similar fragmentation patterns, complicating identification. For instance, 1-phenylcyclohexanol and this compound may show overlapping ions unless high-resolution MS is employed .

Biological Activity

1-(Triphenylsilyl)cyclohexanol is an organic compound characterized by the presence of a cyclohexanol moiety linked to a triphenylsilyl group. Its molecular formula is C24H26OSi, and it has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C24H26OSi

- Molecular Weight: 358.5 g/mol

- IUPAC Name: 1-triphenylsilylcyclohexan-1-ol

- Canonical SMILES: C1CCC(CC1)(O)Si(C3=CC=CC=C3)C4=CC=CC=C4

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H26OSi |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 1-triphenylsilylcyclohexan-1-ol |

| InChI Key | GJSSIICRXIGGBM-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The triphenylsilyl group enhances the stability of reactive intermediates, which may facilitate specific chemical transformations. The hydroxyl group can engage in hydrogen bonding, influencing the compound's reactivity and biological interactions.

Biological Activity and Applications

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antioxidant Activity: Some studies suggest that compounds with similar structures can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties: Preliminary investigations have shown that certain derivatives may possess antimicrobial activity against various pathogens.

- Pharmacological Potential: The compound is being explored for its potential use in drug development, particularly as a precursor for synthesizing biologically active molecules.

Case Studies and Research Findings

-

Antioxidant Studies:

A study evaluating the antioxidant properties of silylated compounds found that modifications to the silyl group can enhance radical-scavenging activity. This suggests potential applications in preventing oxidative damage in cells. -

Antimicrobial Activity:

Research published in medicinal chemistry journals has indicated that certain silyl compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. These findings open avenues for developing new antibacterial agents based on the structure of this compound. -

Drug Development:

Ongoing research is focusing on the synthesis of analogs of this compound to evaluate their efficacy in targeting specific enzymes or receptors involved in disease pathways, such as cancer or inflammatory diseases.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(Triphenylmethyl)cyclohexanol | Triphenylmethyl group | Moderate antioxidant activity |

| Cyclohexanol | Simple alcohol | Limited biological activity |

| Triphenylsilyl derivatives | Various functional groups | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.